2-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxobenzoxazole moiety, an azetidine ring, and a tetrahydroisoindole dione system, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the oxobenzoxazole intermediate, followed by the introduction of the azetidine ring through cyclization reactions. The final step involves the formation of the tetrahydroisoindole dione system under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction can produce hydro derivatives, and substitution reactions can introduce various functional groups, leading to a wide range of analogs with potentially different properties and applications.
Scientific Research Applications
2-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs with unique mechanisms of action.
Industry: The compound can be used in the development of new materials, such as polymers or advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl derivatives: These compounds share the oxobenzoxazole moiety and may have similar chemical properties and reactivity.
Azetidine-containing compounds: Compounds with the azetidine ring may exhibit similar structural features and potential biological activities.
Tetrahydroisoindole dione derivatives: These compounds share the tetrahydroisoindole dione system and may have comparable applications in research and industry.
Uniqueness
What sets 2-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione apart is its unique combination of these three structural motifs, which may confer distinct chemical reactivity and potential applications. This combination allows for a wide range of modifications and functionalizations, making it a versatile compound for various scientific research purposes.
Properties
IUPAC Name |
2-[1-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c24-17(11-22-15-7-3-4-8-16(15)28-20(22)27)21-9-12(10-21)23-18(25)13-5-1-2-6-14(13)19(23)26/h1-4,7-8,12-14H,5-6,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPSNVNVZLSILB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CN4C5=CC=CC=C5OC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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